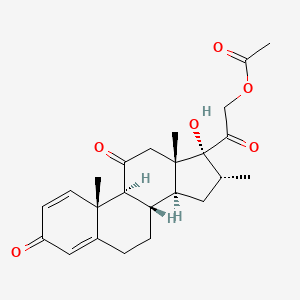
2-chloro-2-phenyl-1H-phenalene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Phenalene-1,3(2H)-dione, 2-chloro-2-phenyl- is an organic compound that belongs to the class of phenalene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Phenalene-1,3(2H)-dione, 2-chloro-2-phenyl- typically involves multi-step organic reactions. One common method might include the chlorination of phenalene-1,3-dione followed by the introduction of a phenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Phenalene-1,3(2H)-dione, 2-chloro-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound might undergo.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like chlorine, nitric acid, or sulfuric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce hydroquinones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 1H-Phenalene-1,3(2H)-dione, 2-chloro-2-phenyl- involves its interaction with specific molecular targets and pathways. This might include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
Phenalene-1,3-dione: The parent compound without the chloro and phenyl substitutions.
2-Chloro-1H-phenalene-1,3(2H)-dione: A similar compound with only the chloro substitution.
2-Phenyl-1H-phenalene-1,3(2H)-dione: A similar compound with only the phenyl substitution.
Uniqueness
1H-Phenalene-1,3(2H)-dione, 2-chloro-2-phenyl- is unique due to the presence of both chloro and phenyl groups, which can significantly alter its chemical properties and reactivity compared to its unsubstituted counterparts. This makes it a valuable compound for specific applications where these properties are desired.
Properties
CAS No. |
5084-47-9 |
|---|---|
Molecular Formula |
C19H11ClO2 |
Molecular Weight |
306.7 g/mol |
IUPAC Name |
2-chloro-2-phenylphenalene-1,3-dione |
InChI |
InChI=1S/C19H11ClO2/c20-19(13-8-2-1-3-9-13)17(21)14-10-4-6-12-7-5-11-15(16(12)14)18(19)22/h1-11H |
InChI Key |
NKMRLBRDWQLSDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


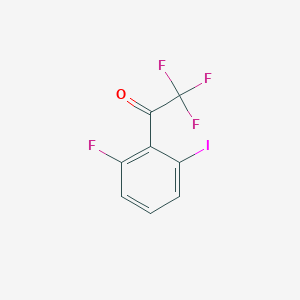
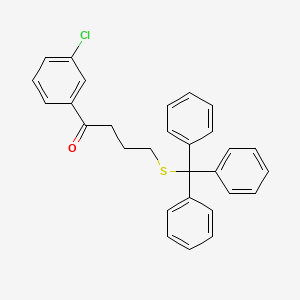
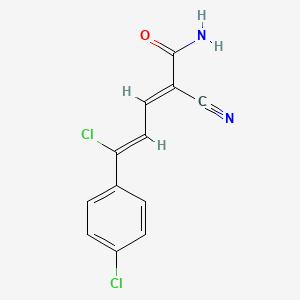

![[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene](/img/structure/B12079275.png)

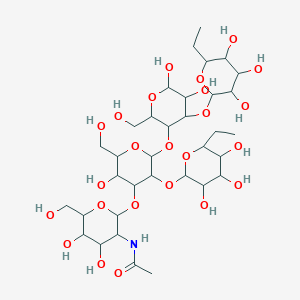
![2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene](/img/structure/B12079293.png)
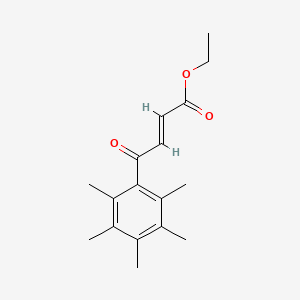

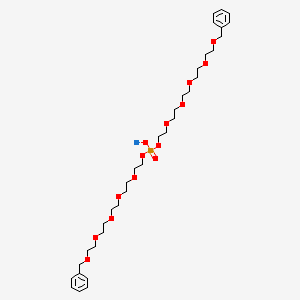
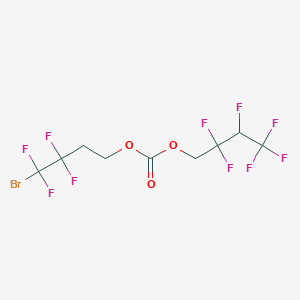
![2-Bromo-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B12079323.png)
